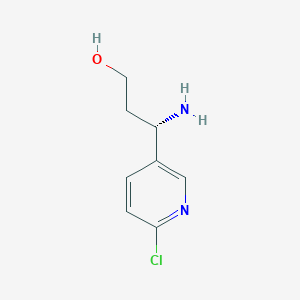
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is a chiral compound with a specific stereochemistry at the third carbon atom. This compound contains an amino group, a hydroxyl group, and a chlorinated pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a chlorinated pyridine derivative.
Amination: The chlorinated pyridine undergoes an amination reaction to introduce the amino group.
Chiral Resolution: The final step involves resolving the chiral center to obtain the (3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorinated pyridine ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL: Similar structure but with a fluorine atom instead of chlorine.
(3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL: Similar structure but with a bromine atom instead of chlorine.
(3S)-3-Amino-3-(6-methyl(3-pyridyl))propan-1-OL: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific stereochemistry also plays a crucial role in its biological activity and selectivity.
Biological Activity
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL, also known by its CAS number 700345-96-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H11ClN2O. The presence of a chloropyridine moiety suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A notable study demonstrated that derivatives of this compound were effective in inhibiting the B-cell lymphoma 6 (BCL6) protein, which is implicated in various cancers. The compound's analogs showed IC50 values in the low nanomolar range (4.8 nM), indicating potent activity against cancer cell lines .
The mechanism of action involves the inhibition of protein-protein interactions crucial for cancer cell proliferation. The introduction of specific substituents on the pyridine ring enhances binding affinity and selectivity towards target proteins. For example, modifications to the piperidine substituent were found to improve both potency and pharmacokinetic profiles .
Study on Antiproliferative Effects
In a xenograft model involving mice, sustained administration of this compound demonstrated significant antiproliferative effects. The study highlighted the importance of maintaining plasma concentrations above therapeutic thresholds for effective tumor suppression .
Comparative Analysis with Other Compounds
A comparative study evaluated various derivatives of pyridine-based compounds, including this compound, against established chemotherapeutics. Results indicated that certain derivatives exhibited enhanced efficacy and lower toxicity profiles compared to traditional agents like doxorubicin .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 700345-96-6 |
| Molecular Formula | C8H11ClN2O |
| IC50 against BCL6 | 4.8 nM |
| In Vivo Efficacy | Sustained plasma levels > IC90 |
| Pharmacokinetic Profile | Improved with specific modifications |
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
InChI Key |
FZKHDVDTGABUOI-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@H](CCO)N)Cl |
Canonical SMILES |
C1=CC(=NC=C1C(CCO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















